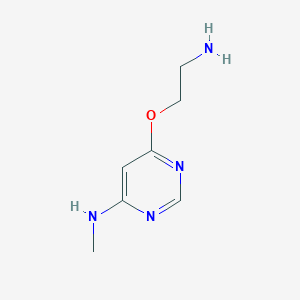

6-(2-aminoethoxy)-N-methylpyrimidin-4-amine

CAS No.: 2098033-71-5

Cat. No.: VC3142163

Molecular Formula: C7H12N4O

Molecular Weight: 168.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098033-71-5 |

|---|---|

| Molecular Formula | C7H12N4O |

| Molecular Weight | 168.2 g/mol |

| IUPAC Name | 6-(2-aminoethoxy)-N-methylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C7H12N4O/c1-9-6-4-7(11-5-10-6)12-3-2-8/h4-5H,2-3,8H2,1H3,(H,9,10,11) |

| Standard InChI Key | SLWHGFYDTJFUJS-UHFFFAOYSA-N |

| SMILES | CNC1=CC(=NC=N1)OCCN |

| Canonical SMILES | CNC1=CC(=NC=N1)OCCN |

Introduction

6-(2-aminoethoxy)-N-methylpyrimidin-4-amine is a synthetic organic compound featuring a pyrimidine core. It is characterized by the presence of an aminoethoxy group at the 6-position and a methyl group attached to the nitrogen atom at the 4-position of the pyrimidine ring. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of 6-(2-aminoethoxy)-N-methylpyrimidin-4-amine typically involves several key steps using organic synthesis techniques. Specific conditions such as temperature control, choice of solvents, and reaction times are crucial to optimize yield and purity. Common reagents include bases like sodium hydride or potassium carbonate to facilitate substitution reactions.

Biological Activities

This compound belongs to the class of pyrimidine derivatives, known for their diverse biological activities. Pyrimidines often serve as building blocks in drug discovery due to their ability to interact with various biological targets. Research indicates that 6-(2-aminoethoxy)-N-methylpyrimidin-4-amine could modulate enzyme activities, potentially affecting metabolic processes and signal transduction pathways.

Potential Applications

6-(2-aminoethoxy)-N-methylpyrimidin-4-amine has several notable applications in medicinal chemistry, particularly in the development of drugs that target specific biological pathways. Its structural and functional properties make it a subject of research in chemistry, biology, and medicine.

Comparison with Other Pyrimidine Derivatives

Pyrimidine derivatives, such as 5-substituted 2-amino-4,6-dichloropyrimidines, have shown inhibitory effects on immune-activated nitric oxide production, highlighting the diverse biological activities within this class of compounds . This underscores the potential for 6-(2-aminoethoxy)-N-methylpyrimidin-4-amine to exhibit similar or complementary biological activities.

Data Table: Comparison with Other Pyrimidine Derivatives

| Compound | Biological Activity |

|---|---|

| 6-(2-aminoethoxy)-N-methylpyrimidin-4-amine | Potential modulator of enzyme activities |

| 5-substituted 2-amino-4,6-dichloropyrimidines | Inhibitors of immune-activated nitric oxide production |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume